Hexyl 4'-pentyl[1,1'-biphenyl]-4-carboxylate
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Overview
Description
Hexyl 4’-pentyl[1,1’-biphenyl]-4-carboxylate is an organic compound belonging to the class of biphenyl derivatives This compound is characterized by the presence of a hexyl group and a pentyl group attached to a biphenyl core, with a carboxylate functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Hexyl 4’-pentyl[1,1’-biphenyl]-4-carboxylate typically involves the esterification of 4’-pentyl[1,1’-biphenyl]-4-carboxylic acid with hexanol. The reaction is catalyzed by an acid, such as sulfuric acid or p-toluenesulfonic acid, and is carried out under reflux conditions. The reaction mixture is then purified using standard techniques such as recrystallization or column chromatography.
Industrial Production Methods
In an industrial setting, the production of Hexyl 4’-pentyl[1,1’-biphenyl]-4-carboxylate may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and advanced purification systems ensures the consistent quality of the final product.
Chemical Reactions Analysis
Types of Reactions
Hexyl 4’-pentyl[1,1’-biphenyl]-4-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the carboxylate group to an alcohol or an aldehyde.
Substitution: The biphenyl core can undergo electrophilic aromatic substitution reactions, introducing different substituents onto the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine (Br₂) or nitric acid (HNO₃) under acidic conditions.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or aldehydes.
Substitution: Introduction of halogens, nitro groups, or other substituents onto the biphenyl rings.
Scientific Research Applications
Hexyl 4’-pentyl[1,1’-biphenyl]-4-carboxylate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials, such as liquid crystals and polymers, due to its unique structural properties.
Mechanism of Action
The mechanism of action of Hexyl 4’-pentyl[1,1’-biphenyl]-4-carboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
4’-Hexyl-4-biphenylcarbonitrile: Another biphenyl derivative with a hexyl group, known for its use in liquid crystal applications.
4’-Pentyl-4-biphenylcarbonitrile: Similar structure with a pentyl group, also used in liquid crystal technologies.
4’-Octyl-4-biphenylcarbonitrile: Contains an octyl group, used in similar applications as the above compounds.
Uniqueness
Hexyl 4’-pentyl[1,1’-biphenyl]-4-carboxylate is unique due to the presence of both hexyl and pentyl groups, which can influence its chemical reactivity and physical properties. This dual substitution pattern can enhance its solubility, stability, and potential interactions with other molecules, making it a valuable compound for various scientific and industrial applications.
Properties
CAS No. |
61733-17-3 |
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Molecular Formula |
C24H32O2 |
Molecular Weight |
352.5 g/mol |
IUPAC Name |
hexyl 4-(4-pentylphenyl)benzoate |
InChI |
InChI=1S/C24H32O2/c1-3-5-7-9-19-26-24(25)23-17-15-22(16-18-23)21-13-11-20(12-14-21)10-8-6-4-2/h11-18H,3-10,19H2,1-2H3 |
InChI Key |
LQGLAXWHDYSHTQ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCOC(=O)C1=CC=C(C=C1)C2=CC=C(C=C2)CCCCC |
Origin of Product |
United States |
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